4-Heptylphenol

描述

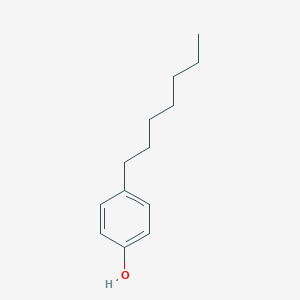

p-Heptylphenol, also known as 4-heptylphenol, is an organic compound with the chemical formula C13H20O. It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. p-Heptylphenol is a derivative of phenol where a heptyl group (C7H15) is substituted at the para position of the benzene ring .

准备方法

Synthetic Routes and Reaction Conditions

p-Heptylphenol can be synthesized through various methods. One common laboratory method involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .

Industrial Production Methods

In industrial settings, p-Heptylphenol can be produced through the Friedel-Crafts alkylation of phenol with heptane in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the efficient production of p-Heptylphenol on a larger scale .

化学反应分析

Types of Reactions

p-Heptylphenol undergoes various chemical reactions, including:

- p-Heptylphenol can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form heptylcyclohexanol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of heptylquinone.

Reduction: Formation of heptylcyclohexanol.

Substitution: Formation of various heptyl-substituted aromatic compounds.

科学研究应用

Industrial Applications

1. Additive in Synthetic Resins

4-Heptylphenol is utilized as an additive in synthetic resin formulations. Its presence enhances the physical properties of resins used in various applications, including coatings, adhesives, and plastics. The compound acts as a stabilizer, improving resistance to thermal degradation and oxidative stress .

2. Surfactants

Due to its amphiphilic nature, this compound is explored as a surfactant in various formulations. Surfactants derived from alkylphenols are critical in detergents and emulsifiers, facilitating the mixing of oil and water phases .

Environmental Impact and Analytical Studies

1. Endocrine Disruption Potential

Research has indicated that alkylphenols, including this compound, can exhibit endocrine-disrupting properties. Studies have demonstrated that these compounds can mimic estrogen and potentially impact reproductive health in aquatic organisms .

2. Analytical Methods for Detection

The detection of this compound in environmental samples is crucial for assessing its impact. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect residual levels of 4-alkylphenols in synthetic resin products . These methods are essential for monitoring environmental contamination and ensuring compliance with safety regulations.

Case Studies

1. Residual Analysis in Synthetic Products

A study conducted on synthetic resin products revealed the presence of various alkylphenols, including this compound. The research utilized head-space gas chromatography-mass spectrometry (HS-GC/MS) to analyze samples from drug containers and household utensils, highlighting the need for stringent monitoring of these compounds due to their potential health risks .

2. Biodegradation Studies

Investigations into the biodegradation pathways of this compound have been conducted using microbial systems. For instance, certain fungi have shown capabilities to metabolize alkylphenols, suggesting potential bioremediation strategies for contaminated sites . This biotransformation ability is critical for developing environmentally friendly approaches to manage alkylphenol pollution.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthetic Resins | Used as an additive to enhance stability and performance in resin formulations |

| Surfactants | Explored for use in detergents and emulsifiers due to its amphiphilic properties |

| Environmental Monitoring | Detected using advanced analytical methods like GC-MS to assess contamination levels |

| Biodegradation Research | Studied for microbial degradation pathways to inform bioremediation strategies |

作用机制

The mechanism of action of p-Heptylphenol involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, mimicking the effects of natural estrogens. This interaction can lead to the activation or inhibition of specific gene expression pathways, affecting cellular functions .

相似化合物的比较

Similar Compounds

p-Octylphenol: Similar structure with an octyl group instead of a heptyl group.

p-Nonylphenol: Contains a nonyl group in place of the heptyl group.

p-Dodecylphenol: Features a dodecyl group instead of a heptyl group.

Uniqueness

p-Heptylphenol is unique due to its specific heptyl substitution, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable for specific industrial and research applications .

生物活性

4-Heptylphenol is an alkylphenol compound that has garnered attention due to its potential biological activities and environmental implications. As a member of the alkylphenol family, it shares structural similarities with other compounds known to exhibit endocrine-disrupting properties. This article explores the biological activity of this compound, focusing on its effects on human health, environmental impact, and regulatory considerations.

This compound is characterized by a phenolic structure with a heptyl (seven-carbon) alkyl chain attached at the para position. Its molecular formula is C₁₄H₂₂O, and it has a log Kow value indicating significant lipophilicity, which influences its bioaccumulation potential in aquatic environments.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂O |

| Molecular Weight | 210.33 g/mol |

| Log Kow | 4.03 |

| Water Solubility | 141.4 mg/L at 25°C |

Endocrine Disruption

Research indicates that this compound may act as an endocrine disruptor, similar to other alkylphenols like nonylphenol and octylphenol. These compounds can interfere with hormonal functions in wildlife and humans, potentially leading to reproductive and developmental issues.

A study examining the effects of various alkylphenols found that this compound exhibited significant activity in modulating cytokine secretion in immune cells. Specifically, it was observed to enhance IL-4 secretion while inhibiting IFN-γ secretion at higher concentrations (30 µM), suggesting a shift towards a Th2 immune response, which can be associated with allergic reactions and other immune disorders .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound does not exhibit significant cytotoxic effects at concentrations below 30 µM. However, its ability to alter cytokine profiles raises concerns regarding its long-term immunological impacts .

Case Studies

- Aquatic Toxicity : A report highlighted the ecotoxicological effects of this compound on aquatic organisms. The predicted no-effect concentration (PNEC) for freshwater environments was established at 2 µg/L based on observed effects on fish populations .

- Human Health Risk Assessment : Evaluations conducted under UK REACH indicated potential risks associated with exposure to products containing this compound. The compound's classification as a substance of very high concern (SVHC) underscores its endocrine-disrupting capabilities and necessitates further risk assessment for human health .

Persistence and Bioaccumulation

While this compound is not classified as persistent or bioaccumulative according to current assessments, its lipophilicity allows for accumulation in biological tissues over time. Continuous exposure through environmental pathways poses risks to both aquatic ecosystems and human health.

Regulatory Considerations

Regulatory bodies have begun to scrutinize the use of alkylphenols due to their potential environmental and health impacts. The European Chemicals Agency (ECHA) has included reaction products containing this compound in their SVHC list, prompting stricter regulations on their use in consumer products .

属性

IUPAC Name |

4-heptylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDDEFBFJLKPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037714 | |

| Record name | 4-Heptylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1987-50-4, 72624-02-3 | |

| Record name | 4-n-Heptylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1987-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Heptylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001987504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, heptyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072624023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Heptylphenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenol, 4-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, heptyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-heptylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HEPTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I743Z35DVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the toxic effects of 4-Heptylphenol on human placental cells?

A1: Research suggests that this compound exhibits significant toxicity in JEG-3 human placental cells. [] Specifically, it demonstrates a high cytotoxicity level, comparable to other alkylphenols like 4-Dodecylphenol and 4-Cumylphenol. [] Furthermore, this compound induces oxidative stress, leading to a notable increase in reactive oxygen species (ROS) production. [] This oxidative stress contributes to the inhibition of placental aromatase activity, an enzyme crucial for estrogen synthesis. [] Additionally, exposure to this compound disrupts the lipid composition of JEG-3 cells, causing a dose-dependent decrease in polyunsaturated fatty acids. [] These findings highlight the potential risks of this compound exposure during pregnancy.

Q2: How does the structure of this compound relate to its ability to inhibit aromatase activity?

A2: Studies show a correlation between the hydrophobicity of alkylphenols, including this compound, and their potency in inhibiting aromatase activity. [] Compounds with higher hydrophobicity tend to exhibit stronger inhibition. [] This suggests that the lipophilic heptyl chain in this compound contributes to its interaction with the aromatase enzyme, potentially influencing its binding affinity and inhibitory effects.

Q3: Can you describe the analytical methods used to detect and quantify this compound in environmental samples?

A3: One approach to analyze this compound in soil samples utilizes Gas Chromatography-Mass Spectrometry (GC-MS) following Soxhlet extraction and derivatization. [] This method involves extracting the compound from the soil matrix using dichloromethane. [] Subsequently, this compound undergoes derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance its volatility and detectability by GC-MS. [] This technique allows for the separation, identification, and quantification of this compound in complex environmental matrices.

Q4: Why is the European Union considering restrictions on the use of this compound?

A4: The European Union is taking steps to potentially restrict the use of this compound due to its classification as a substance of very high concern. [] This designation stems from the compound's endocrine-disrupting properties, which have been linked to adverse effects on reproductive health. [] The EU's Registration, Evaluation, Authorisation & Restriction of Chemicals (REACH) regulation aims to mitigate the risks posed by such substances, including this compound, through stringent control measures. []

Q5: How does this compound behave in terms of its environmental fate and persistence?

A5: this compound has been detected in produced water from oil production platforms, suggesting its presence in the marine environment. [] Its hydrophobic nature (log Kow = 4.5) implies a tendency to partition into sediments and accumulate in aquatic organisms. [] This bioaccumulation potential, coupled with the compound's slow biodegradation rate, raises concerns about its long-term persistence and potential for ecological impact. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。